molecular formula C8H9FO B066420 (S)-1-(2-Fluorophenyl)ethanol CAS No. 171032-87-4

(S)-1-(2-Fluorophenyl)ethanol

Cat. No.: B066420
CAS No.: 171032-87-4
M. Wt: 140.15 g/mol
InChI Key: SXFYVXSOEBCFLV-LURJTMIESA-N
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Description

(S)-1-(2-Fluorophenyl)ethanol is a chiral alcohol with a fluorine atom attached to the phenyl ring. This compound is of significant interest due to its potential applications in pharmaceuticals and organic synthesis. The presence of the fluorine atom can influence the compound’s reactivity and biological activity, making it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-1-(2-Fluorophenyl)ethanol can be synthesized through the enantioselective reduction of 2-fluoroacetophenone. This reduction can be achieved using engineered ketoreductases, which are enzymes capable of reducing prochiral ketones to chiral alcohols with high enantioselectivity . The reaction typically involves the use of whole microbial cells or isolated enzymes under controlled conditions to ensure high yield and purity of the desired enantiomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of immobilized enzymes to enhance the efficiency and scalability of the process. Immobilized enzymes can be reused multiple times, reducing the overall cost and environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: (S)-1-(2-Fluorophenyl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized to 2-fluoroacetophenone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The reduction of 2-fluoroacetophenone to this compound can be achieved using ketoreductases or chemical reducing agents like sodium borohydride.

    Substitution: The hydroxyl group of this compound can be substituted with other functional groups using reagents like thionyl chloride or tosyl chloride.

Major Products Formed:

    Oxidation: 2-Fluoroacetophenone

    Reduction: this compound

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

(S)-1-(2-Fluorophenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-(2-Fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, influencing its biological activity. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

  • 2-Fluorophenylmethanol
  • 2-Fluoroacetophenone
  • 2-Fluorobenzoic acid

Comparison: (S)-1-(2-Fluorophenyl)ethanol is unique due to its chiral nature and the presence of the hydroxyl group, which can undergo various chemical transformations. Compared to 2-fluorophenylmethanol, it has a higher degree of functionalization, making it more versatile in synthetic applications. The fluorine atom in this compound also imparts distinct electronic properties, influencing its reactivity and biological activity .

Properties

IUPAC Name

(1S)-1-(2-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFYVXSOEBCFLV-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171032-87-4
Record name (1S)-1-(2-Fluorophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The culture of the recombinant Escherichia coli HB101(pNTRGG1) as obtained in Example 9 was subjected to ultrasonic cell disruption using SONIFIRE 250 (product of BRANSON). To 100 ml of this cell disruption fluid, there were added 15 g of glucose, 5 g of 1-(2′-fluorophenyl)ethanone and 15 mg of NADP. This reaction mixture was stirred at 30° C. for 24 hours while adjusting the pH to 6.5 with 5 M sodium hydroxide. After completion of the reaction, this reaction mixture was extracted with ethyl acetate, the solvent was then removed, and the extract was distilled (54° C./1 mm Hg) to obtain 4.1 g of 1-(2′-fluorophenyl)ethanol as a colorless oil. Its specific rotation showed a value of [α] (25,D)=−45.3 (c=0.794, methanol) and it was the S form with an optical purity of 99.9% ee.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the fluorine atom in (S)-1-(2-Fluorophenyl)ethanol influence its binding interactions compared to the non-fluorinated analog?

A1: The research by [] demonstrates that the presence of a fluorine atom in the ortho position of this compound significantly affects its binding interactions with chiral molecules like (R)- and (S)-butan-2-ol. Specifically, the fluorine atom enables the formation of a CH···F interaction with butan-2-ol. This interaction influences the conformation of the resulting complex, leading to a distinct structure compared to complexes formed with the non-fluorinated analog or with (S)-1-(4-Fluorophenyl)ethanol, where fluorine is in the para position [].

Q2: Beyond CH···F interactions, what other intermolecular forces are important for the binding of this compound in these gas-phase complexes?

A2: The research highlights that while the CH···F interaction is significant for the ortho-fluorinated derivative, other intermolecular forces are crucial for binding in all the studied complexes. These include strong OH···O hydrogen bonds and weaker interactions like CH···π and OH···π, arising from the aromatic ring and the hydroxyl group of the ethanol derivatives []. The interplay of all these interactions, and potentially subtle repulsive forces, contributes to the overall stability and chiral recognition observed in these gas-phase complexes.

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